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Compound of Interest

Compound Name: 2-Chloro-5-fluorocinnamic acid
Cat. No.: B7813145
Get Quote
\ J

Technical Monograph: 2-Chloro-5-
fluorocinnamic Acid[1]

Primary ldentifier: (E)-3-(2-Chloro-5-fluorophenyl)acrylic acid Molecular Formula: CoHesCIFO:2
Molecular Weight: 200.59 g/mol

Executive Summary

2-Chloro-5-fluorocinnamic acid is a specialized di-halogenated phenylpropanoid intermediate
used primarily in the synthesis of bioactive heterocyclic compounds. Its structural core—an
electron-deficient alkene conjugated with a substituted aromatic ring—serves as a versatile
Michael acceptor and a precursor for indoles, quinolines, and benzimidazoles. This
pharmacophore is particularly relevant in the development of kinase inhibitors and anti-
inflammatory agents (e.g., mPGES-1 inhibitors) where the specific halogen substitution pattern
(2-Cl, 5-F) modulates metabolic stability and protein-ligand binding affinity.

Molecular Identity & Physicochemical Profile[2][3][4]
[5][6]
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The distinct positioning of the chlorine (steric bulk, ortho-position) and fluorine (metabolic
blocking, meta-position) atoms creates a unique electronic profile that influences both the
reactivity of the alkene and the acidity of the carboxylic tail.

Table 1: Physicochemical Constants

Property Value / Description Source/Validation

Crystalline Solid (Needles or

Physical State Experimental observation
Powder)
Melting Point 182 °C Patent Literature [1]
N ) ~321 °C (Predicted at 760
Boiling Point Calculated (SAR)
mmHgQ)

Soluble in DMSO, Methanaol,

Solubility Ethyl Acetate; Insoluble in Experimental observation
Water

pKa (Acid) 4.11 £ 0.10 (Predicted) Calculated (Chemaxon)

LogP 2.44 (Predicted) Lipophilicity Consensus
0 6.6 (d), 7.25 (m), 7.5 (m), ,

1H NMR (DMSO-ds) Patent Literature [1]
7.75 (m)

Technical Insight: The high melting point (182 °C) relative to unsubstituted cinnamic acid (133
°C) indicates strong intermolecular hydrogen bonding and efficient crystal packing driven by the

polar halogen substituents.

Synthetic Routes & Process Chemistry

Two primary pathways exist for the synthesis of 2-Chloro-5-fluorocinnamic acid. The choice
of route depends on the availability of starting materials (Aldehyde vs. Aniline) and the desired
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scale.

Route A: Knoevenagel Condensation (Preferred for
Scale)

This is the standard industrial route, utilizing 2-Chloro-5-fluorobenzaldehyde and malonic acid.
It is preferred for its atom economy and avoidance of heavy metals.

o Reagents: Malonic acid, Pyridine (catalyst/solvent), Piperidine (catalyst).

e Mechanism: Base-catalyzed deprotonation of malonic acid, nucleophilic attack on the
aldehyde carbonyl, followed by dehydration and thermal decarboxylation.

Route B: Heck-Type Coupling (Heck-Matsuda)

Utilizes 2-Chloro-5-fluoroaniline via a diazonium intermediate. This route is useful when the
aldehyde precursor is expensive or unavailable.

o Reagents: NaNO:z, HCI (diazotization); Acrylic acid, Pd(OAc)z (catalyst).

e Mechanism: Formation of the arenediazonium salt followed by Palladium-catalyzed cross-
coupling with acrylic acid.

Visualization: Synthesis Workflow
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Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for scale; Route B (Red)
Is an alternative via aniline.
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Chemical Reactivity & Functionalization

The chemical behavior of 2-Chloro-5-fluorocinnamic acid is defined by three reactive

centers: the carboxylic acid, the alkene, and the aryl ring.

Carboxylic Acid Transformations[8][9]

Acid Chloride Formation: Reaction with Thionyl Chloride (SOCIz) or Oxalyl Chloride yields 2-
Chloro-5-fluorocinnamoyl chloride. This is the most common activation step for subsequent
amide coupling to generate bioactive pharmacophores [2].

o Protocol Note: Requires catalytic DMF.[1] The product is moisture-sensitive and typically
used immediately.

Esterification: Fischer esterification with MeOH/H2SOa yields the methyl ester, often used to
protect the acid during aryl ring manipulations.

Alkene Reactivity (Michael Acceptor)

The electron-withdrawing nature of the carbonyl and the halogenated ring makes the

-carbon highly electrophilic.

Cyclization: Under strong acidic conditions (e.g., Polyphosphoric acid), the molecule can
undergo intramolecular Friedel-Crafts acylation to form substituted indanones or
quinolinones (if nitrogen is introduced).

Reduction: Selective reduction of the alkene (Hz/Pd-C) yields the saturated propionic acid
derivative, while reduction of the carbonyl (LiAlH4) yields the cinnamyl alcohol.

Visualization: Reactivity Map
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Figure 2: Functionalization pathways transforming the core acid into reactive intermediates and

bioactive scaffolds.

Analytical Characterization

To validate the identity of synthesized 2-Chloro-5-fluorocinnamic acid, the following spectral

signatures must be confirmed:
e 1H NMR (DMSO-ds):

o Vinyl Protons: A characteristic doublet (d) around & 6.6 ppm (a-proton) and a doublet
around & 7.75 ppm (B-proton) with a coupling constant (

) of ~16 Hz, confirming the trans (E) geometry.

o Aromatic Protons: Multiplets in the 7.25-7.50 ppm range corresponding to the

trisubstituted benzene ring.
e Mass Spectrometry (MS):

o ESI-: [M-H]~ peak at 199 m/z (Calculated: 199.0).
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o Isotope Pattern: A distinctive 3:1 ratio for the M and M+2 peaks due to the Chlorine atom
(3>CIFE7Cl).

Handling, Stability & Safety
GHS Classification:

 Skin Irritation: Category 2 (H315)[2]

e Eye Irritation: Category 2A (H319)

e STOT-SE: Category 3 (Respiratory Irritation, H335)
Protocol for Safe Handling:

o Engineering Controls: All weighing and transfer operations must be conducted inside a
certified chemical fume hood to prevent inhalation of fine dust.

o PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat are
mandatory.

o Storage: Store in a cool, dry place (Room Temperature or 2-8°C). The compound is stable
under normal conditions but should be kept away from strong oxidizing agents and bases.

References

» Preparation of Polyhalogen-substituted Cinnamic Acids.US Patent Application
20050234264A1. Example 17 details the synthesis from 2-chloro-5-fluoroaniline, citing a
melting point of 182°C.

e Thionyl Chloride Mediated Acid Chloride Synthesis.Common Organic Chemistry. Standard
protocols for converting cinnamic acids to acyl chlorides.

o Knoevenagel Condensation Mechanism.Organic Chemistry Portal. Detailed mechanistic
insight into the aldehyde-malonic acid condensation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
e 2. 4-Chlorocinnamic acid | C9H7CIO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]

» To cite this document: BenchChem. [physical and chemical properties of 2-Chloro-5-
fluorocinnamic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7813145/docs#physical-and-chemical-properties-of-
2-chloro-5-fluorocinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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